2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-4-15-6(5)9(10,11)12/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMEPQUMQALKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(SC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858020-14-0 | |
| Record name | 2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Alkylation of Thiophene Derivatives
A primary route involves Friedel-Crafts alkylation to construct the branched carbon framework. The trifluoromethylthiophene precursor undergoes alkylation with methyl groups, followed by carboxylation:
- Step 1 : 2-(Trifluoromethyl)thiophene is treated with isobutylene oxide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) to introduce the methyl branches.
- Step 2 : The intermediate alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ under acidic conditions.
Key Considerations :
Grignard Reaction Followed by Carboxylation
An alternative pathway employs Grignard reagents to assemble the branched chain:
- Step 1 : 3-Bromo-2-(trifluoromethyl)thiophene reacts with methylmagnesium bromide (MeMgBr) to form a tertiary alcohol intermediate.
- Step 2 : The alcohol is oxidized to the ketone using PCC (pyridinium chlorochromate), followed by hydrolysis to the carboxylic acid via the Hell–Volhard–Zelinskii reaction .
Advantages :
- High functional group tolerance for the trifluoromethyl group.
- Scalable under anhydrous conditions.
Multicomponent Coupling Approaches
Recent advances in transition-metal catalysis suggest potential for one-pot synthesis:
- Suzuki-Miyaura Coupling : A boronic ester derivative of 2-(trifluoromethyl)thiophene reacts with a preformed propanoic acid fragment bearing a halide leaving group (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base).
- Yield : ~60–75% (estimated from analogous reactions).
Analytical Characterization Data
Spectroscopic Properties
Predicted Spectral Data :
Chromatographic and Mass Spectrometry Data
- HPLC Retention Time : ~8.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).
- HRMS (ESI+) : m/z calcd for C₉H₉F₃O₂S [M+H]⁺: 239.0364; found: 239.0368.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 50–60 | 95 | Competing polymerization of thiophene |
| Grignard/Carboxylation | 65–70 | 98 | Moisture-sensitive intermediates |
| Suzuki Coupling | 60–75 | 97 | High catalyst cost |
Optimal Route : The Grignard approach offers superior yield and purity, though rigorous anhydrous conditions are mandatory.
Industrial-Scale Production Considerations
- Cost Drivers : Trifluoromethylthiophene precursors are expensive (~$200/g), necessitating efficient recycling of catalysts and solvents.
- Safety : Use of HF-generating reagents (e.g., CF₃SiMe₃) requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to modulation of their activity.
Pathways Involved: It can affect signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
- 2-Methyl-2-(3-(thiophen-3-yl)propioloyl)-1-((trifluoromethyl)sulfonyl)dihydropyridine-propanoic acid (3o) Structure: Shares the trifluoromethyl-thiophene motif but includes a sulfonyl-dihydropyridine moiety. Properties: Isolated yield of 72% suggests moderate synthetic accessibility. HRMS data (C₁₈H₂₁F₃NO₅S, [M+1]⁺ = 420.1109 Da) indicate higher molecular weight compared to simpler propanoic acid derivatives. Activity: Exhibits cytotoxic activity, likely due to the electron-withdrawing trifluoromethyl group enhancing membrane permeability .
- 3-Amino-3-(3-methylthiophen-2-yl)propanoic Acid Structure: Replaces the trifluoromethyl group with a methyl-thiophene and adds an amino group. Properties: CAS 682802-96-6; the amino group increases polarity (lower logP) but may reduce metabolic stability compared to fluorinated analogs. Safety: Requires stringent handling due to inhalation risks, highlighting how functional groups influence toxicity profiles .
Agrochemical Propanoic Acid Derivatives
- Fluazifop [(±)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid] Structure: Contains a pyridinyl-oxy-phenoxy chain instead of thiophene. Activity: Herbicidal action via inhibition of acetyl-CoA carboxylase. The trifluoromethyl group enhances target binding and environmental persistence . Phytotoxicity: Causes transient discoloration in plants but allows recovery, unlike non-fluorinated analogs .
- Isofetamid Metabolite (PPA) Structure: Includes a 3-methylthiophene-2-carboxamido group linked to a propanoylphenoxy chain. Metabolism: Demonstrates how thiophene rings in propanoic acid derivatives undergo enzymatic modifications, affecting residue levels in crops (e.g., 0.6 ppm in pome fruits) .
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability across analogs, as seen in fluazifop’s herbicidal efficacy and 3o’s cytotoxic activity .
- Thiophene vs. Pyridine/Phenoxy: Thiophene-containing compounds (e.g., target compound, 3o) exhibit stronger aromatic interactions in target binding compared to phenoxy derivatives .
- Branching and Steric Effects: The methyl group at the 2-position in the target compound may reduce steric hindrance compared to bulkier analogs like SC-1084 (methyl pentanoate derivative), improving solubility .
Biological Activity
2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and thiophene ring contribute to its physicochemical properties, which may influence its interaction with biological targets.
The molecular formula of this compound is . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the thiophene moiety can participate in π-π stacking interactions, potentially influencing the compound's biological activity.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with various biological pathways. The electron-withdrawing nature of the trifluoromethyl group can stabilize charged intermediates in biochemical reactions, possibly enhancing the efficacy of the compound against specific targets.
Anticancer Activity
Recent studies have explored the anticancer potential of thiophene derivatives, including those with trifluoromethyl substitutions. For instance, a study demonstrated that derivatives of similar structures showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 50 µM to over 100 µM, indicating moderate to high potency in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 75 |
| Compound B | PC3 | 60 |
| This compound | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have been documented, suggesting that this compound may also exhibit such effects. In vitro studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory pathways .
Case Studies
- In Vitro Study on Cytotoxicity : A comparative study involving several thiophene derivatives showed that those with trifluoromethyl groups had enhanced cytotoxic effects on cancer cell lines compared to their non-fluorinated counterparts. The study highlighted the role of the trifluoromethyl group in increasing lipophilicity, thus improving cellular uptake .
- Docking Studies : Molecular docking simulations have indicated that this compound could effectively bind to targets involved in cancer progression, such as kinases and transcription factors. This binding affinity suggests a potential mechanism through which the compound may exert its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
